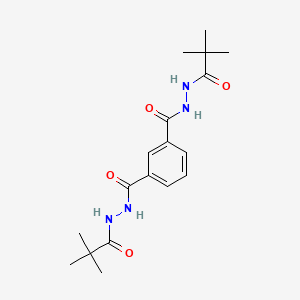![molecular formula C23H22N4 B6050947 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE](/img/structure/B6050947.png)
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE is a complex nitrogen-containing heterocyclic compound. It belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.
科学的研究の応用
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE apart is its specific substitution pattern and the presence of the pyridylmethyl group, which can enhance its binding affinity and selectivity for certain molecular targets.
特性
IUPAC Name |
13,14-dimethyl-15-(pyridin-3-ylmethyl)-15,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-11-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-14-15(2)27(13-16-6-5-11-25-12-16)23-20(14)21(24)19-10-9-17-7-3-4-8-18(17)22(19)26-23/h3-8,11-12H,9-10,13H2,1-2H3,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXFALRNOHNRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C3CCC4=CC=CC=C4C3=N2)N)CC5=CN=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-hydroxybutyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6050873.png)
![N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050874.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6050883.png)

![(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6050899.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B6050904.png)

![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![[2-(2-Methoxyethyl)-1,3-benzoxazol-6-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6050933.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![1-(SEC-BUTYL)-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B6050953.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
